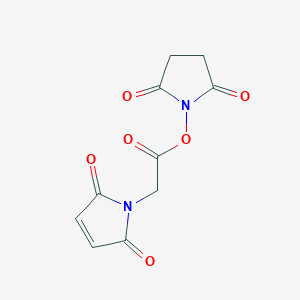

n-succinimidyl maleimidoacetate

Vue d'ensemble

Description

L'ester d'acide maléimidoacétique N-hydroxysuccinimide, de formule chimique C10H8N2O6, est un réactif de réticulation . Il contient à la fois un groupe ester N-hydroxysuccinimide (NHS) et des groupes réactifs de type maléimide aux extrémités opposées d'un bras espaceur de 4,4 Å. Cette configuration permet une conjugaison séquentielle en deux étapes avec des groupes fonctionnels amine et sulfhydryle.

Applications De Recherche Scientifique

Maleimidoacetic Acid N-hydroxysuccinimide ester finds applications in various fields:

Bioconjugation: Used to label proteins, antibodies, and peptides for fluorescence imaging, drug delivery, and diagnostics.

Protein-Protein Interaction Studies: Enables the study of protein interactions by crosslinking interacting partners.

Immobilization: Used to attach proteins to surfaces (e.g., microarrays or biosensors).

Mécanisme D'action

Target of Action

N-Succinimidyl Maleimidoacetate (AMAS) is a hetero-bifunctional cross-linking reagent . Its primary targets are molecules containing amine and sulfhydryl functional groups . These functional groups are prevalent in proteins, making them the primary targets of AMAS.

Mode of Action

AMAS contains NHS ester- and maleimide-reactive groups at the opposite ends of a 4.4 ? spacer arm . This configuration allows for sequential, two-stage conjugation with its targets. Initially, the NHS ester group reacts with an amine group in the target molecule to form a stable amide bond. Subsequently, the maleimide group reacts with a sulfhydryl group to form a stable thioether bond .

Analyse Biochimique

Biochemical Properties

N-succinimidyl maleimidoacetate plays a crucial role in biochemical reactions as a crosslinking agent. It contains both NHS ester and maleimide groups, which allow it to react with primary amines and sulfhydryl groups, respectively. This dual reactivity enables the formation of stable covalent bonds between proteins and other biomolecules. For instance, it can be used to link antibodies to enzymes or other proteins, facilitating the creation of antibody-drug conjugates (ADCs) and other bioconjugates .

Cellular Effects

This compound influences various cellular processes by modifying proteins and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by crosslinking key proteins involved in these processes. For example, the compound can be used to study the effects of protein-protein interactions on cell function by creating stable conjugates that mimic natural protein complexes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with amine and sulfhydryl groups on biomolecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds. These reactions enable the compound to crosslink proteins and other biomolecules, thereby altering their function and interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a freezer at -20°C. It can degrade over time if exposed to moisture or heat, which may affect its reactivity and efficacy in biochemical experiments. Long-term studies have shown that the compound can maintain its crosslinking activity for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage used. At lower doses, the compound can effectively crosslink proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing tissue damage. It is important to carefully optimize the dosage to achieve the desired effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include the modification of proteins and other biomolecules. It interacts with enzymes and cofactors that facilitate its crosslinking reactions, thereby influencing metabolic flux and metabolite levels. The compound’s ability to form stable covalent bonds with biomolecules makes it a valuable tool for studying metabolic pathways and their regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of the compound is essential for optimizing its use in biochemical experiments and ensuring its effective delivery to target sites .

Méthodes De Préparation

Voies de synthèse : La synthèse de l'ester d'acide maléimidoacétique N-hydroxysuccinimide implique les étapes suivantes :

Activation de la maléimide : La maléimide est d'abord activée en la faisant réagir avec la N-hydroxysuccinimide (NHS) pour former l'ester NHS.

Réaction avec l'acide acétique : L'ester NHS est ensuite mis à réagir avec l'acide acétique, ce qui donne l'ester d'acide maléimidoacétique N-hydroxysuccinimide.

Méthodes de production industrielle : Bien qu'il n'existe pas de méthode de production à l'échelle industrielle spécifique pour ce composé, les chercheurs le synthétisent généralement en laboratoire en utilisant les voies de synthèse décrites ci-dessus.

Analyse Des Réactions Chimiques

Réactivité : L'ester d'acide maléimidoacétique N-hydroxysuccinimide est principalement utilisé à des fins de bioconjugaison et de réticulation. Il réagit avec :

Amines : Le groupe ester NHS réagit avec les amines primaires (par exemple, les résidus de lysine dans les protéines) pour former des liaisons amides stables.

Thiols : Le groupe maléimide réagit avec les groupes thiol (par exemple, les résidus de cystéine) pour former des liaisons thioéthers.

Réaction avec les amines : Généralement réalisée dans des conditions légèrement alcalines (pH 7-9) dans des tampons comme le phosphate ou le Tris-HCl.

Réaction avec les thiols : Réalisée à pH physiologique (pH 7,4) dans des tampons contenant des agents réducteurs (par exemple, DTT ou TCEP) pour maintenir la fonctionnalité thiol.

Principaux produits : Les principaux produits des réactions de l'ester d'acide maléimidoacétique N-hydroxysuccinimide sont les conjugués protéiques, où le composé lie les protéines ou les peptides à d'autres molécules (par exemple, des colorants fluorescents, des médicaments ou des supports solides).

4. Applications dans la recherche scientifique

L'ester d'acide maléimidoacétique N-hydroxysuccinimide trouve des applications dans divers domaines :

Bioconjugaison : Utilisé pour marquer les protéines, les anticorps et les peptides pour l'imagerie de fluorescence, la délivrance de médicaments et le diagnostic.

Études des interactions protéines-protéines : Permet d'étudier les interactions protéiques en reliant les partenaires en interaction.

Immobilisation : Utilisé pour fixer des protéines à des surfaces (par exemple, des micropuces ou des biosenseurs).

5. Mécanisme d'action

Le mécanisme du composé repose sur sa capacité à former des liaisons covalentes stables avec des groupes fonctionnels spécifiques sur les biomolécules. En ciblant sélectivement les amines et les thiols, il facilite une bioconjugaison précise.

Comparaison Avec Des Composés Similaires

Bien que l'ester d'acide maléimidoacétique N-hydroxysuccinimide soit unique en raison de sa double réactivité (ester NHS et maléimide), des composés similaires existent, notamment :

Ester Sulfo-NHS : Similaire à l'ester NHS, mais hydrosoluble.

SMCC (Succinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate) : Contient un bras espaceur plus long.

EMCS (N-Éthylmaléimide-3-(2-pyridyldithio)propionate) : Combine des groupes réactifs de type maléimide et pyridyldithiol.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c13-6-1-2-7(14)11(6)5-10(17)18-12-8(15)3-4-9(12)16/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKASZBHFXBROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391201 | |

| Record name | 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-61-3 | |

| Record name | 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleimidoacetic acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Succinimidyl maleimidoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRQ5GEQ7MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

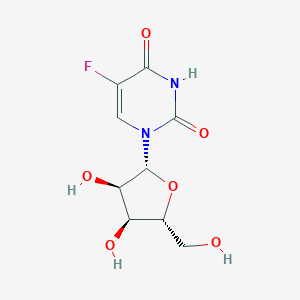

![6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B13575.png)